molecular formula C6H7BrN2O2 B8479370 5-Bromo-1-(2-hydroxyethyl)pyrimidin-2(1H)-one

5-Bromo-1-(2-hydroxyethyl)pyrimidin-2(1H)-one

Cat. No. B8479370
M. Wt: 219.04 g/mol
InChI Key: LNSJDDVPXLJCHO-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

To two 50 mL polypropylene conical tubes with caps was added 5-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrimidin-2(1H)-one (4.0 g, 12 mmol) (2 g in each tube) in tetrahydrofuran (50 mL, 12 mmol, 25 mL in each tube). To the mixture at 25° C. was added HF pyridine complex (8.0 mL, 12 mmol) (4 mL in each tube). After stirring for 30 minutes the solution was filtered through a polypropylene frit and the filtercake was washed with THF. The white filtercake was then dried in vacuo to afford the title compound as a white solid (1.6 g, 60% yield). MS (ESI, pos. ion.) m/z: 219 (MH+). Calc'd exact mass for C6H7BrN2O2: 219. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.64 (q, J=5.3 Hz, 2 H), 3.89 (t, J=5.2 Hz, 2 H), 4.96 (t, J=5.5 Hz, 1 H), 8.39 (d, J=3.3 Hz, 1 H), 8.61 (d, J=3.3 Hz, 1 H).
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrimidin-2(1H)-one
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](=[O:18])[N:6]([CH2:8][CH2:9][O:10][Si](C(C)(C)C)(C)C)[CH:7]=1.O1CCCC1>>[Br:1][C:2]1[CH:3]=[N:4][C:5](=[O:18])[N:6]([CH2:8][CH2:9][OH:10])[CH:7]=1

Inputs

Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Name
5-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrimidin-2(1H)-one
Quantity
4 g
Type
reactant
Smiles
BrC=1C=NC(N(C1)CCO[Si](C)(C)C(C)(C)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
two
Quantity
50 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture at 25° C. was added HF pyridine complex (8.0 mL, 12 mmol) (4 mL in each tube)
FILTRATION
Type
FILTRATION
Details
was filtered through a polypropylene frit
WASH
Type
WASH
Details
the filtercake was washed with THF
CUSTOM
Type
CUSTOM
Details
The white filtercake was then dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC(N(C1)CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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